molecular formula C11H11NO3S B13027311 Ethyl4-methoxybenzo[d]thiazole-2-carboxylate

Ethyl4-methoxybenzo[d]thiazole-2-carboxylate

Cat. No.: B13027311
M. Wt: 237.28 g/mol
InChI Key: KNGDWAMRUVSCCA-UHFFFAOYSA-N
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Description

Ethyl4-methoxybenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with an ethyl ester group at the 2-position and a methoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-methoxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 4-methoxybenzoyl chloride with thiourea to form the thiazole ring. The resulting intermediate is then esterified with ethanol to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl4-methoxybenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl4-methoxybenzo[d]thiazole-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl4-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl4-methoxybenzo[d]thiazole-2-carboxylate is unique due to the presence of both the methoxy and ethyl ester groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a bioactive molecule compared to other thiazole derivatives .

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 4-methoxy-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-9-7(14-2)5-4-6-8(9)16-10/h4-6H,3H2,1-2H3

InChI Key

KNGDWAMRUVSCCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2S1)OC

Origin of Product

United States

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